6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound 4’-(4-Pyridyl)-4,2’:6’,4’'-terpyridine is a related compound with a molecular formula of C20H14N4 . It has a molecular weight of 310.35 .
Molecular Structure Analysis
The complex {[(ZnI2)3(tpt)2]·x(solvent)}n (tpt=tris(4-pyridyl)-1,3,5-triazine) was first proposed as a crystalline sponge and has been most generally used .
Chemical Reactions Analysis
Polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been reported, indicating that the compound can exist in different crystalline forms under different conditions .
Physical And Chemical Properties Analysis
The second polymorph of the compound 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) is reported, TPT-II, which crystallizes in space group I2/a. Its higher density and more efficient space filling indicate the lower entropy of TPT-II, while its slightly lower melting point indicates its weaker intermolecular interactions .
Scientific Research Applications
Application in Metal-Organic Frameworks (MOFs)
Field
This application falls under the field of Material Science .
Summary of the Application
The compound “6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine” has been used in the creation of one-dimensional metal-organic frameworks (MOFs) by coordinating the compound with copper nodes .
Methods of Application
The reaction between 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt) and copper(II) hexafluoroacetylacetone (Cu(hfa)2) yields two different 1D MOFs . The Cu:4-tpt ratio in the new MOFs is determined by the reaction medium, particularly, the solvent used .
Results or Outcomes
The two compounds have been fully characterized, including crystal structure elucidation . After activation, N2 adsorption/desorption measurements at 77 K confirm the microporous character of one of the MOFs with an apparent surface area of 190 m2 g 1 . Besides, at 273 K this material clearly shows a significant adsorption of CO2 prompted by noncoordinated nitrogen in the triazine linker .
Application in Photocatalysis
Field
This application falls under the field of Nanotechnology and Environmental Science .
Summary of the Application
Porphyrin-based nanostructures, which can be built using “6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine”, have demonstrated great potentials in visible-light photocatalytic applications .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
Application in Photoresponsive Porphyrin Nanotubes
Field
This application falls under the field of Supramolecular Chemistry .
Summary of the Application
The compound has been used in the creation of photoresponsive porphyrin nanotubes formed by the self-assembly of meso-tetrakis (4-sulfonatophenyl)porphyrin and Sn (IV) meso-tetra (4-pyridyl)porphyrin . These nanotubes are being widely explored in energy harvesting, sensor development, catalysis, and medicine because of a good tunability of their light-induced charge separation and electron/energy transfer properties .
Methods of Application
Porphyrin tectons, H4TPPS2−4 TPPS 4 2 - : Sn (IV)TPyP 4+, self-assemble into the nanotubes in a ratio of 2:1, respectively, as determined by the elemental analysis .
Results or Outcomes
The photoconductivity of the porphyrin nanotubes was determined to be as high as 3.1 × 10 −4 S m −1, and the dependence of the photoconductance on distance and temperature was investigated . The sensor properties of the H4TPPS2−4 TPPS 4 2 - - Sn (IV)TPyP 4+ nanotubes in the presence of iodine vapor and salicylate anions down to millimolar range were examined in a chemiresistor sensing mode .
Application in Photocatalytic Nanostructures
Summary of the Application
Porphyrin-based nanostructures, which can be built using “6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine”, have demonstrated great potentials in visible-light photocatalytic applications . These nanostructures are increasingly exploited in optoelectronic devices due to their electrical, optical, and catalytic properties .
Results or Outcomes
Application in CO2 Adsorption
Field
This application falls under the field of Environmental Science .
Summary of the Application
The compound has been used in the creation of one-dimensional metal–organic frameworks (MOFs) by coordinating the compound with copper nodes . These MOFs have shown significant adsorption of CO2 .
Results or Outcomes
After activation, N2 adsorption/desorption measurements at 77 K confirm the microporous character of one of the MOFs with an apparent surface area of 190 m2 g 1 . Besides, at 273 K this material clearly shows a significant adsorption of CO2 prompted by noncoordinated nitrogen in the triazine linker .
Application in Electrocatalysts for Oxygen Reduction Reaction
Field
This application falls under the field of Electrochemistry .
Summary of the Application
The compound has been used in the creation of three-dimensional Co(II) MOFs by coordinating the compound with polycarboxylic acid ligands . These MOFs and their derivatives have been used as efficient electrocatalysts for oxygen reduction reaction .
Methods of Application
Different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-pyridin-4-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H4,9,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCFXNEEQDQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186888 | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
33237-20-6 | |
Record name | 6-(4-Pyridinyl)-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33237-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33237-20-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LS7EK2FBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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